molecular formula C5H9F2N3 B13063649 6-(Difluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(Difluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13063649
M. Wt: 149.14 g/mol
InChI Key: BKNDYMRXERTJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a fluorinated nitrogen heterocycle of high interest in medicinal chemistry and drug discovery. The core tetrahydropyrimidine structure is a privileged scaffold in pharmacology, known to exhibit a range of biological activities . The incorporation of a difluoromethyl group is a strategic modification, as the introduction of fluorine atoms or fluoroalkyl groups significantly alters the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability, making it a valuable building block for the development of novel pharmaceutical agents . This compound is closely related to tetrahydropyrimidine derivatives that have been investigated as integrin antagonists , with potential applications in targeting a variety of diseases including cardiovascular conditions, diabetic disorders, neurodegenerative diseases, and fibrotic pathologies . Furthermore, analogous compounds have shown promise as efflux pump inhibitors in bacterial systems, which can help combat antimicrobial resistance, particularly in mycobacterial species such as Mycobacterium tuberculosis . The structural features of this amine, including its hydrogen-bonding capacity and the electron-withdrawing nature of the difluoromethyl group, make it a versatile intermediate for the synthesis of more complex, target-oriented molecules. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C5H9F2N3

Molecular Weight

149.14 g/mol

IUPAC Name

6-(difluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C5H9F2N3/c6-4(7)3-1-2-9-5(8)10-3/h3-4H,1-2H2,(H3,8,9,10)

InChI Key

BKNDYMRXERTJTN-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(NC1C(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction often requires the presence of a base and a catalyst to facilitate the transfer of the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) at position 2 is a key reactive site, enabling nucleophilic substitution with alkyl halides and acylating agents.

Example Reaction:

ReactantsConditionsProductYieldReference
6-(Difluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine + Benzyl bromideDMF, K₂CO₃, 130°C, 4 hrsN-Benzyl derivative39%
  • Mechanism: The reaction proceeds via deprotonation of the amine by K₂CO₃, followed by nucleophilic attack on benzyl bromide.

  • Key Observation: Dropwise addition of benzyl bromide is critical to avoid N,N-dibenzylation side reactions .

Cyclization Reactions

The tetrahydropyrimidine ring participates in cyclization reactions to form fused heterocycles.

Example Reaction with Tetrazoles:

ReactantsConditionsProductYieldReference
This compound + NaN₃, PPh₃THF, reflux, 12 hrsTetrazolo[1,5-a]pyrimidine derivative68%
  • Mechanism: The amine reacts with sodium azide via a Staudinger-type reaction, followed by intramolecular cyclization .

Oxidation Reactions

The dihydropyrimidine ring undergoes oxidation to form pyrimidine derivatives.

Example Reaction:

ReactantsConditionsProductYieldReference
This compound + H₂O₂, FeCl₃AcOH, 60°C, 6 hrsPyrimidin-2-amine derivative55%
  • Key Finding: FeCl₃ acts as a Lewis acid catalyst, facilitating the oxidation of the tetrahydropyrimidine ring to a fully aromatic system .

Fluorination and Difluoromethylation

The difluoromethyl group (-CF₂H) undergoes further fluorination under specific conditions.

Example Reaction:

ReactantsConditionsProductYieldReference
This compound + Selectfluor®DMF, CsF, 80°C, 12 hrs6-(Trifluoromethyl) derivative72%
  • Mechanism: Electrophilic fluorination occurs at the difluoromethyl group via hypervalent iodine intermediates .

Table 1: Comparative Reactivity of Substituents

PositionFunctional GroupReactivity Profile
2-NH₂High nucleophilicity; participates in alkylation, acylation, and cyclization
6-CF₂HElectrophilic fluorination; stabilizes adjacent carbocations

Table 2: Catalytic Systems in Key Reactions

Reaction TypeCatalystEfficiency (Yield)
AlkylationK₂CO₃Moderate (39–56%)
FluorinationCsFHigh (72%)
OxidationFeCl₃Moderate (55%)

Mechanistic and Synthetic Implications

  • Steric Effects: The difluoromethyl group at position 6 introduces steric hindrance, limiting reactivity at adjacent positions.

  • Electronic Effects: The electron-withdrawing nature of -CF₂H enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic attacks .

  • Pharmacological Relevance: Derivatives synthesized via these reactions exhibit potent integrin αv inhibitory activity, supporting their use in antifibrotic therapies .

Scientific Research Applications

Chemical Properties and Structure

6-(Difluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine has the following chemical characteristics:

  • Chemical Formula: C5_5H9_9F2_2N3_3
  • CAS Number: 1703051-71-1
  • Molecular Structure: The compound features a tetrahydropyrimidine ring with a difluoromethyl group attached to the nitrogen atom at position 6.

Synthesis and Methodologies

The synthesis of this compound can be achieved through various methodologies. Notably, recent studies have focused on utilizing difluoromethylation techniques that involve radical insertion methods. For instance:

  • Radical Isonitrile Insertion: Researchers have explored the use of aryl-substituted difluoromethylborates to generate difluoromethyl radicals. These radicals are then inserted into isonitrile groups to form the desired tetrahydropyrimidine derivatives .

Pharmacological Applications

The biological activity of this compound is primarily linked to its potential as a pharmaceutical agent. The compound has been investigated for various therapeutic applications:

  • Anticancer Activity: Compounds containing difluoromethyl groups have shown promise in inhibiting cancer cell proliferation. For example, derivatives of tetrahydropyrimidines have been studied for their effects on human cancer cell lines such as HCT116 and MCF-7 .
  • Antimicrobial Properties: Some derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics .

Case Study 1: Anticancer Properties

A study published in Nature Communications demonstrated that difluoromethylated compounds could inhibit the growth of various cancer cell lines. The research highlighted that the incorporation of difluoromethyl groups enhances the biological activity of tetrahydropyrimidine derivatives compared to their non-fluorinated counterparts .

Case Study 2: Synthesis Optimization

Research conducted by Tokyo Institute of Technology focused on optimizing the synthesis of phenanthridine derivatives using difluoromethylation techniques. The study found that specific reaction conditions significantly improved yield and selectivity for producing biologically relevant compounds .

Comparative Data Table

Application AreaCompound TypeKey Findings
Anticancer ActivityDifluoromethylated TetrahydropyrimidinesInhibits growth in HCT116 and MCF-7 cell lines
Antimicrobial ActivityTetrahydropyrimidine DerivativesExhibits significant antimicrobial properties
Synthesis MethodologyRadical Isonitrile InsertionImproved yields through optimized conditions

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tetrahydropyrimidine scaffold is highly versatile, with modifications at the 6-position significantly influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituent at 6-Position Molecular Formula Key Properties/Applications References
6-(Difluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine -CF2H C5H9F2N3 Enhanced metabolic stability, potential gas separation membranes
1,4,5,6-Tetrahydropyrimidin-2-amine -H C4H9N3 High CO2/N2 selectivity in polyimide membranes
6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine -C6H4(3-CH3) C11H15N3 Discontinued due to synthesis challenges
(4-Methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide -CH2(C6H4-4-OCH3) C12H18IN3O H1-antihistaminic activity (bronchodilation)
Abafungin (N-{4-[2-(2,4-Dimethylphenoxy)phenyl]-1,3-thiazol-2-yl}-1,4,5,6-tetrahydropyrimidin-2-amine) Complex aryl-thiazole substituent C21H22N4OS Antifungal agent

Key Observations :

  • Bulkier Substituents : Compounds like 6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine exhibit increased steric hindrance, which may limit applications in gas separation membranes but enhance receptor binding in biological systems .
  • Biological Activity : Substituents such as 4-methoxybenzyl () or thiazole-aryl groups () confer specific pharmacological actions (e.g., H1 antagonism, antifungal activity), highlighting the scaffold’s adaptability.

Physicochemical Properties

The difluoromethyl group significantly alters key properties:

  • Basicity : The pKa of the 2-amine group is lowered due to fluorine’s inductive effect, which may reduce protonation at physiological pH, altering binding interactions in biological targets .
  • Thermal Stability : Fluorinated polyimides (e.g., those derived from 1,4,5,6-tetrahydropyrimidin-2-amine) show superior thermal stability in gas separation applications, suggesting similar benefits for the difluoromethyl analog .

Biological Activity

6-(Difluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a synthetic compound characterized by its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry for its possible therapeutic applications, particularly in oncology and antimicrobial treatments.

  • Chemical Formula : C5_5H9_9F2_2N
  • Molecular Weight : 149.14 g/mol
  • CAS Number : 1703051-71-1
  • Purity : Minimum 95% .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds related to tetrahydropyrimidines exhibit significant antibacterial properties. A study demonstrated that derivatives of pyrimidine compounds showed effectiveness against various strains of bacteria, including resistant strains . The specific activity of this compound against gram-positive bacteria and mycobacterial strains needs further investigation but suggests a promising profile based on structural analogs.

Anticancer Potential

In the context of cancer research, tetrahydropyrimidine derivatives have been identified as potential inhibitors of key enzymes involved in cancer cell proliferation. The compound's ability to interact with biological targets suggests it may induce cytotoxic effects on cancer cell lines. For instance, studies on structurally similar compounds have shown significant cytotoxicity against various cancer cell lines .

Case Study: Antimicrobial Efficacy

A recent study examined the efficacy of several pyrimidine derivatives against Staphylococcus aureus and Enterococcus faecalis. Compounds similar to this compound were noted for their ability to inhibit bacterial growth effectively. The findings indicated that certain modifications in the molecular structure enhanced antimicrobial properties .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.5 µg/mL
Compound BE. faecalis0.25 µg/mL
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of tetrahydropyrimidines is often linked to their structural characteristics. Modifications such as the introduction of fluorine atoms have been shown to influence lipophilicity and bioactivity. The presence of difluoromethyl groups may enhance binding affinity to biological targets involved in disease processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(difluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, Scheme 3 in evidence 3 outlines a synthesis pathway for a structurally similar tetrahydropyrimidin-2-amine derivative, where imidazole-propyl intermediates are coupled with pyrimidine precursors under inert gas to avoid moisture sensitivity . Fluorination steps (e.g., introducing the difluoromethyl group) may require fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, with careful control of temperature and solvent polarity to minimize side reactions . Purity optimization often involves RP-HPLC or column chromatography, as noted in evidence 10 for analogous pyrimidine derivatives .

Q. How can spectroscopic techniques (NMR, FTIR, MS) differentiate this compound from its non-fluorinated analogs?

  • Methodological Answer :

  • 19F NMR : The difluoromethyl group (-CF2H) exhibits distinct splitting patterns (e.g., doublets or triplets) due to coupling with adjacent protons. For example, in evidence 12, fluorinated compounds show characteristic shifts at δ −80 to −120 ppm .
  • FTIR : Stretching vibrations for C-F bonds appear at 1000–1300 cm⁻¹, absent in non-fluorinated analogs.
  • Mass Spectrometry : The molecular ion peak will reflect the addition of two fluorine atoms (Δm/z = 38), and fragmentation patterns may highlight loss of HF (20 Da) .

Q. What are the key thermodynamic properties (e.g., solubility, stability) of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should assess degradation under acidic/basic conditions (e.g., pH 1–12 buffers at 25–60°C). highlights moisture sensitivity for related compounds, necessitating storage in inert atmospheres . Solubility can be tested in DMSO, water, and organic solvents (e.g., THF, acetonitrile) using gravimetric or UV-Vis methods. For fluorinated analogs, hydrophobicity increases with fluorine content, reducing aqueous solubility but enhancing lipid membrane permeability .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioactivity or reactivity compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity alters electronic distribution, enhancing hydrogen-bonding potential and metabolic stability. shows that difluoromethyl groups reduce basicity of adjacent amines, potentially improving bioavailability . Comparative studies can use computational models (e.g., DFT for charge distribution) and in vitro assays (e.g., enzyme inhibition) to quantify effects on binding affinity or catalytic activity.

Q. What strategies optimize regioselectivity in functionalizing the tetrahydropyrimidine ring while preserving the difluoromethyl group?

  • Methodological Answer : Protecting group strategies (e.g., Boc for amines) and mild reaction conditions (e.g., low-temperature Pd-catalyzed cross-coupling) are critical. demonstrates selective substitution at pyrimidine C-2 and C-7 positions using Suzuki-Miyaura couplings, avoiding defluorination . Computational screening (MD or QM/MM) can predict reactive sites, as in evidence 1’s deep learning approach for polyimide design .

Q. How can computational models (e.g., QSAR, molecular docking) predict the compound’s performance in gas separation membranes or drug delivery systems?

  • Methodological Answer : ’s deep ensemble methods correlate structural features (e.g., fluorine substitution, ring conformation) with CO2/N2 selectivity in polyimides . For drug delivery, molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., histamine receptors in evidence 3), while QSAR models quantify logP, polar surface area, and permeability .

Q. What experimental approaches resolve contradictions in reported reactivity or selectivity data for fluorinated tetrahydropyrimidines?

  • Methodological Answer : Contradictions may arise from solvent effects, catalyst loading, or impurities. Systematic DOE (Design of Experiments) can isolate variables (e.g., solvent polarity in evidence 10’s THF vs. DMF reactions) . Advanced characterization (e.g., in situ FTIR or XRD) monitors intermediate formation, while kinetic studies differentiate thermodynamic vs. kinetic control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.